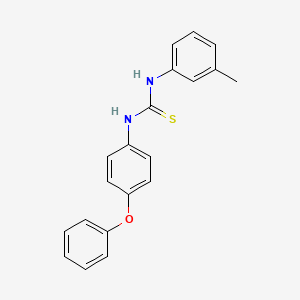
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C and to modulate the activity of various transcription factors. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has also been found to inhibit the activity of the proteasome, which is involved in protein degradation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has a variety of biochemical and physiological effects. In addition to its potential applications in cancer research, neurobiology, and immunology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to have antioxidant and anti-inflammatory effects. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has also been found to modulate the activity of various ion channels and neurotransmitter receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is its versatility in scientific research. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied in a variety of research fields and has potential applications in many others. Additionally, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is relatively easy to synthesize and purify. One limitation of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is its potential toxicity. N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to be cytotoxic at high concentrations, and caution should be taken when working with this compound.
Direcciones Futuras
There are many potential future directions for research on N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. One area of interest is the development of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea analogs with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. Additionally, further research is needed to fully understand the potential applications of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea in various research fields.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction of 3-methylphenyl isothiocyanate with 4-phenoxyaniline. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, and the product is purified using column chromatography. The yield of N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time and temperature.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, N-(3-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-6-5-7-17(14-15)22-20(24)21-16-10-12-19(13-11-16)23-18-8-3-2-4-9-18/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOMRAVTRPQFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(4-phenoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

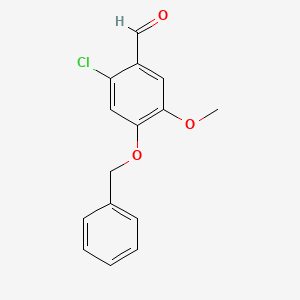
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
![3-[1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5761495.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)
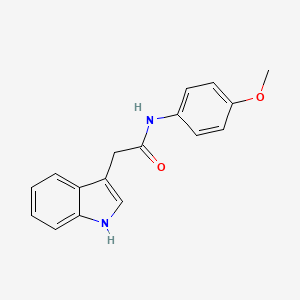
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)
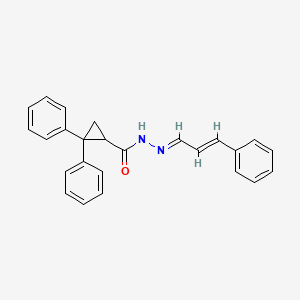
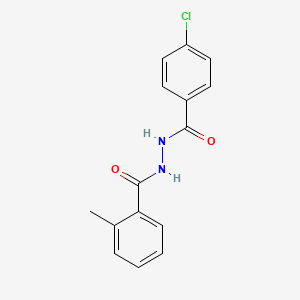
![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)
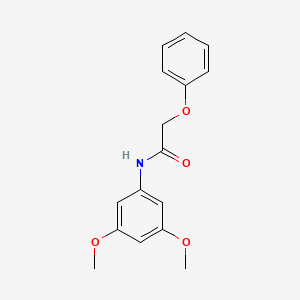
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)
![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)